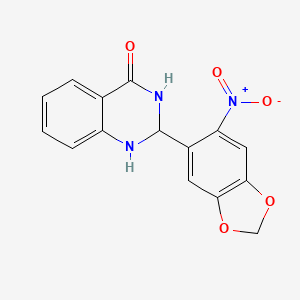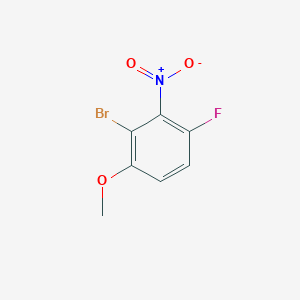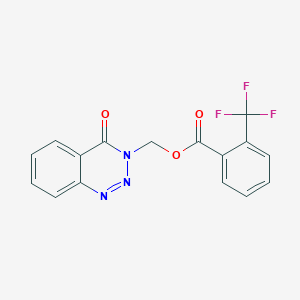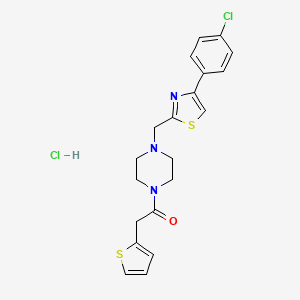
2-(6-硝基-1,3-苯并二氧杂环-5-基)-2,3-二氢-1H-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one, is a derivative of quinazolin-4(3H)-one, a heterocyclic compound that has garnered attention due to its potential pharmacological properties. Quinazolinones are known for their diverse biological activities, including antiviral properties, as demonstrated by the novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave-assisted techniques .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. One such method is the one-pot cascade synthesis, which involves the acceptorless dehydrogenative coupling of o-aminobenzamide with alcohols, catalyzed by a nickel(II) catalyst with a tetraaza macrocyclic ligand. This method is efficient and environmentally benign, producing a variety of substituted quinazolin-4(3H)-ones in high yields . Another approach is the palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides under microwave irradiation, which is a highly efficient diversified methodology .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents on the quinazolinone core, such as the nitro group in the 6-position, can significantly influence the compound's electronic properties and reactivity .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones can undergo various chemical reactions due to their reactive sites. For instance, the nitro group in the 6-position can participate in electrophilic substitution reactions, while the lactam moiety of the quinazolinone can engage in nucleophilic addition reactions. The synthesis of 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines and related compounds illustrates the reactivity of these sites, where key intermediates such as N,N'-disubstituted amidines are formed by rearrangement, followed by intramolecular reactions to form new heterocyclic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are crucial for their potential application in pharmaceuticals. The antiviral activity of these compounds, as well as their cytotoxicity, can be assessed through assays such as the neutral red uptake assay, which determines the virus-inhibitory concentrations and cytotoxicity concentration, providing a selectivity index that is indicative of the compound's therapeutic potential .
科学研究应用
细胞毒性和抗癌应用
喹唑啉衍生物已证明对癌细胞系具有显着的细胞毒性,使其成为抗癌药物开发的潜在候选者。喹唑啉衍生物对人类癌细胞系(如 HeLa)的细胞毒性作用表明它们作为抗癌剂的潜力。这些化合物具有细胞毒性作用,可在肿瘤细胞中诱导形态变化和坏死。包括硝基类在内的喹唑啉衍生物的有效性已在研究中得到强调,其中特定衍生物根据美国国家癌症研究所 (NCI) 标准显示出作为抗癌药物的潜力 (Ovádeková 等,2005)。
合成方法
喹唑啉衍生物合成的进展至关重要。已经描述了从硝基化合物合成喹唑啉酮衍生物的新方法,展示了一种简化获得这些化合物的通用方法。这包括合成硫代喹唑啉酮和咪唑并喹唑啉-5-胺,表明喹唑啉骨架在药物化学中的多功能性 (窦等人,2009)。
抗菌和抗疟活性
喹唑啉衍生物还显示出有希望的抗菌和抗疟效果。已经探索了新型硫代-喹唑啉并[3,4-a]喹唑啉酮的合成和评价,以了解它们对不同细胞系的细胞毒性,表明它们的生物活性更广泛 (Mohammadhosseini 等,2017)。此外,已经制备并测试了特定衍生物对小鼠中恶性疟原虫的抑制作用,展示了喹唑啉化合物的抗疟潜力 (Elslager 等,1978)。
属性
IUPAC Name |
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-15-8-3-1-2-4-10(8)16-14(17-15)9-5-12-13(23-7-22-12)6-11(9)18(20)21/h1-6,14,16H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIBLNKBKRTAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)


![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)